molecular formula C21H25ClN4O3S B2458308 N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034608-50-7

N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Cat. No. B2458308
CAS RN: 2034608-50-7
M. Wt: 448.97
InChI Key: GJOSIFLHGHDKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 448.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Insights

Synthesis and Crystal Structure : A study by Ismailova et al. (2014) on a related compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, highlights the synthetic route and crystal structure of these types of compounds. The study demonstrates the molecular conformation and interactions, such as hydrogen bonds, that could be relevant for designing compounds with specific biological activities or material properties (Ismailova et al., 2014).

Biological Activities and Applications

Antimicrobial Activity : Research by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives, which share a structural resemblance, evaluated their antimicrobial potential. The study found that some compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications of related compounds in developing new antimicrobials (Anuse et al., 2019).

Antitumor Activity : Another aspect of these compounds is their potential antitumor activity. Xia et al. (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and evaluated their inhibitory effects on certain pathogens, which could indirectly suggest potential for antitumor activity given the importance of selective inhibition in cancer therapy (Xia, 2015).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-15-7-8-16(13-18(15)22)23-21(27)14-25-11-9-17(10-12-25)26-20-6-4-3-5-19(20)24(2)30(26,28)29/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSIFLHGHDKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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